1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
Description
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a benzothiazole-piperazine hybrid compound characterized by a benzo[d]thiazole core substituted with an ethoxy group at position 6, linked to a piperazine ring via position 2. The piperazine moiety is further connected to a phenylethanone group. This structure combines aromatic, heterocyclic, and ketone functionalities, which are common in bioactive molecules targeting central nervous system disorders, antimicrobial activity, or anticancer applications .
Key synthetic routes involve coupling benzothiazole derivatives with piperazine intermediates, followed by functionalization of the ethanone group.
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-26-17-8-9-18-19(15-17)27-21(22-18)24-12-10-23(11-13-24)20(25)14-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBACACSDSGQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Attachment of the Piperazine Ring: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.
Formation of the Final Compound: The intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone exhibit anticonvulsant properties. A study evaluated a series of benzothiazole derivatives for their effectiveness against induced seizures in animal models. The findings suggested that these compounds could potentially serve as new anticonvulsants, with some exhibiting significant protective indices against seizures .
Antitubercular Activity
Recent advances in the synthesis of benzothiazole derivatives have highlighted their potential as anti-tubercular agents. The compound's structural similarities to known anti-tubercular drugs suggest it may inhibit the growth of Mycobacterium tuberculosis. Studies have shown that certain benzothiazole derivatives possess better inhibition potency than standard reference drugs, making them promising candidates for further investigation .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Retrosynthetic Analysis : Breaking down the target molecule into simpler precursors to identify feasible synthetic pathways.
- Functional Group Modifications : Utilizing various reactions such as Knoevenagel condensation and molecular hybridization techniques to construct the desired molecular framework.
These synthetic methodologies are crucial for optimizing yield and purity, which are essential for subsequent biological testing.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the phenylethanone group may contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- Ethoxy vs. Hydroxy/Methoxy Groups: The ethoxy group at position 6 distinguishes the target compound from analogues like 1f (), which features a hydroxy-methoxybenzylidene hydrazine substituent.
- Trifluoromethyl vs. Ethoxy : Compound 11d () incorporates a trifluoromethylphenyl urea group, which introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound. This difference may influence receptor binding selectivity .
Piperazine-Linked Functional Groups
- Phenylethanone vs. Urea/Hydrazine Derivatives: The target compound’s phenylethanone group differs from urea-linked analogues (e.g., 11a–11o, ).
- Triazole and Thiadiazole Hybrids : Compounds like 5i () feature triazole-thioether substituents, which introduce additional hydrogen-bonding sites and sulfur-based reactivity absent in the target compound .
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Analogues
Biological Activity
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a benzothiazole moiety, a piperazine ring, and a phenylethanone group. Its molecular formula is with a molecular weight of approximately 520.68 g/mol.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular processes. Below are key findings from recent research:
Anticancer Activity
- Cell Proliferation Inhibition : Studies have shown that derivatives of benzothiazole compounds exhibit significant inhibition of cancer cell proliferation. For instance, compounds similar to this compound have been reported to decrease the proliferation of A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells significantly .
- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. This was evidenced by increased activity of apoptotic markers when treated with the compound at varying concentrations (1, 2, and 4 μM) .
- Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest, further contributing to its anticancer properties. Western blot analyses have confirmed alterations in key proteins associated with cell cycle regulation upon treatment with this compound .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Pro-inflammatory Cytokines : Compounds related to this compound have been shown to decrease levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammation and cancer progression .
- Interaction with Cellular Pathways : The compound's structure allows it to interact with various cellular pathways, enhancing its potential therapeutic effects against cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. The presence of the ethoxy group in the benzothiazole moiety and the piperazine ring significantly influences the biological activity of these compounds.
| Compound Structure | Biological Activity | Mechanism |
|---|---|---|
| Benzothiazole Derivative | Anticancer | Inhibition of IL-6 and TNF-α |
| Piperazine Ring | Apoptosis Induction | Cell Cycle Arrest |
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives:
- Case Study on A431 Cells : A study demonstrated that treatment with a similar benzothiazole derivative resulted in a 70% reduction in cell viability at a concentration of 4 μM after 48 hours .
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to control groups, indicating potential for clinical applications .
- Combination Therapy Potential : Research suggests that combining this compound with existing chemotherapeutics could enhance overall efficacy while reducing side effects, warranting further investigation into combination therapies .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone?
The synthesis typically involves:
- Benzothiazole core formation : Cyclization of precursors (e.g., 2-aminothiophenol derivatives) under controlled temperature (60–80°C) and acidic/basic conditions.
- Piperazine coupling : Nucleophilic substitution or amide bond formation between the benzothiazole intermediate and a piperazine derivative, often requiring catalysts like palladium or copper.
- Ethanone functionalization : Introduction of the phenylethanone group via Friedel-Crafts acylation or alkylation. Critical factors include solvent polarity (e.g., DMF for solubility), inert atmosphere (to prevent oxidation), and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and spatial arrangement (e.g., coupling constants for piperazine ring conformation) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at λ = 254 nm .
Q. How does the electron-donating ethoxy group influence the benzothiazole ring’s reactivity in electrophilic substitutions?
The ethoxy group enhances electron density at the 6-position of the benzothiazole, directing electrophiles (e.g., nitration or halogenation) to the 5- or 7-positions. Reactivity can be quantified via Hammett constants (σ⁺) or computational electrostatic potential maps .
Advanced Research Questions
Q. How can contradictions in reported reaction pathways (e.g., oxidation vs. reduction outcomes) be systematically addressed?
- Kinetic vs. thermodynamic control : Vary reaction time and temperature to isolate intermediates (e.g., using TLC monitoring). For example, prolonged heating may favor thermodynamically stable products over kinetic intermediates .
- Catalyst screening : Test palladium, nickel, or enzyme-mediated systems to alter selectivity in cross-coupling steps .
Q. What computational strategies predict regioselectivity in substitutions on the benzothiazole-piperazine scaffold?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular dynamics simulations : Model solvent effects on transition states (e.g., polar aprotic solvents stabilize charge-separated intermediates) .
Q. How can in vitro assays be designed to evaluate this compound’s biological activity against neurological targets?
- Enzyme inhibition assays : Measure IC₅₀ values for acetylcholinesterase or monoamine oxidases using spectrophotometric methods.
- Cell-based models : Assess neuroprotective effects in SH-SY5Y cells under oxidative stress, with ROS levels quantified via fluorescence probes .
Q. What purification challenges arise during scale-up, and how are they resolved?
- Byproduct removal : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to separate regioisomers.
- Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to improve crystal habit and yield .
Q. How do steric and electronic effects of substituents (e.g., ethoxy vs. methylsulfonyl) impact cross-coupling efficiency?
- Steric effects : Bulky groups (e.g., methylsulfonyl) reduce coupling yields in Suzuki-Miyaura reactions; use microwave-assisted heating to overcome kinetic barriers.
- Electronic effects : Electron-withdrawing groups (e.g., chloro) enhance oxidative addition rates in palladium-catalyzed reactions .
Methodological Considerations
Q. What protocols validate reaction intermediates during multi-step synthesis?
- In-situ monitoring : Use FTIR or Raman spectroscopy to track functional group transformations (e.g., carbonyl stretching at 1700 cm⁻¹).
- Quenching studies : Isolate intermediates by rapid cooling or acid/base extraction for NMR analysis .
Q. How are spectroscopic data (e.g., NMR splitting patterns) interpreted to confirm piperazine ring conformation?
- Coupling constants (J) : Axial-equatorial proton couplings (J = 2–5 Hz) indicate chair conformation.
- NOESY : Correlate spatial proximity of protons across the piperazine ring to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
